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Compound of Interest

Compound Name: 4-Methoxy-1-methyl-1H-pyrazole

CAS No.: 15131-95-0

Cat. No.: B3242383

Get Quote

Executive Summary
This application note details the optimized protocol for the Vilsmeier-Haack formylation of 4-

methoxy-1-methylpyrazole. While standard pyrazole formylations target the nucleophilic C4

position, the presence of the 4-methoxy group blocks this site, redirecting electrophilic attack.

This guide addresses the regiochemical challenges, providing a high-yielding route to the 5-

formyl derivative (1-methyl-4-methoxy-1H-pyrazole-5-carbaldehyde). This scaffold is a critical

intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and other bioactive heterocycles

used in oncology and inflammation research.

Strategic Rationale & Mechanistic Insight
Regioselectivity Challenges
In unsubstituted 1-methylpyrazole, the C4 position is the most nucleophilic due to the pyrrole-

like enamine character of the N1-C5-C4 system. However, in 4-methoxy-1-methylpyrazole, the

C4 position is substituted.
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Electronic Effects: The 4-methoxy group is a strong electron-donating group (EDG),

activating the adjacent C3 and C5 positions via resonance.

Directing Effects: The N1-methyl group activates the C5 position (ortho-like) more strongly

than C3. Consequently, under Vilsmeier-Haack conditions, the electrophilic Vilsmeier reagent

preferentially attacks C5, leading to 1-methyl-4-methoxy-1H-pyrazole-5-carbaldehyde.

Reaction Mechanism
The reaction proceeds through three distinct phases:

Reagent Formation: In situ generation of the electrophilic chloromethyliminium salt (Vilsmeier

reagent) from DMF and POCl₃.[1]

Electrophilic Aromatic Substitution (EAS): The activated pyrazole ring attacks the iminium

species at C5.

Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[1][2]
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Figure 1: Mechanistic pathway for the C5-formylation of 4-methoxy-1-methylpyrazole.

Experimental Protocol
Materials & Reagents
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Reagent MW ( g/mol ) Equiv.[1][3][4] Amount Role

4-Methoxy-1-

methylpyrazole
112.13 1.0

5.0 g (44.6

mmol)
Substrate

POCl₃

(Phosphorus

oxychloride)

153.33 1.5 10.25 g (6.2 mL)
Electrophile

Source

DMF (N,N-

Dimethylformami

de)

73.09 5.0 16.3 g (17.2 mL) Reagent/Solvent

Sodium Acetate

(sat. aq.)
- Excess ~50 mL Buffer/Hydrolysis

Dichloromethane

(DCM)
- - 3 x 50 mL

Extraction

Solvent

Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Formation (Critical Safety Step)

Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-

equalizing addition funnel, and a nitrogen inlet.

Cooling: Charge the flask with anhydrous DMF (17.2 mL). Cool to 0°C using an ice/salt bath.

Addition: Add POCl₃ (6.2 mL) dropwise over 20 minutes.

Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent thermal

decomposition of the reagent.

Observation: The solution will turn pale yellow/orange and may become viscous (formation

of the chloroiminium salt).

Activation: Stir at 0°C for an additional 30 minutes.

Phase 2: Formylation Reaction
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Substrate Addition: Dissolve 4-methoxy-1-methylpyrazole (5.0 g) in a minimal amount of

DMF (2-3 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then

heat to 80°C for 4–6 hours.

Monitoring: Monitor reaction progress by TLC (System: 50% EtOAc/Hexane). The product

will appear as a distinct spot with lower R_f than the starting material due to the polar

aldehyde group.

Phase 3: Workup & Isolation
Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto 200 g of crushed

ice with vigorous stirring.

Hydrolysis: Adjust the pH to ~7–8 by slowly adding saturated aqueous Sodium Acetate (or

Na₂CO₃). Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

Drying: Combine organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄,

and filter.

Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

Purification: Purify via flash column chromatography (Silica gel, Gradient: 10% → 40%

EtOAc in Hexane).

Analysis & Validation
Expected Data

Yield: 65–75% (Pale yellow solid/oil).

¹H NMR (400 MHz, CDCl₃):

δ 9.85 (s, 1H, -CHO) – Characteristic aldehyde peak.

δ 7.35 (s, 1H, Ar-H at C3) – Singlet confirms substitution at C5.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3242383?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


δ 4.05 (s, 3H, N-CH₃).

δ 3.88 (s, 3H, O-CH₃).

Regiochemistry Confirmation:

A NOESY experiment is recommended. A correlation between the aldehyde proton and

the N-Methyl group confirms the 5-formyl isomer. If the formyl group were at C3, no NOE

would be observed with the N-Methyl.

Troubleshooting Guide
Issue Probable Cause Solution

Low Yield
Incomplete hydrolysis of

iminium salt.

Extend stirring time with

NaOAc/Ice to 2 hours; ensure

pH is basic (~8).

Dark/Tarred Product
Reaction temperature too high

(>90°C).

Maintain strict temperature

control at 80°C; do not

overheat.

Starting Material Remains Moisture in DMF or POCl₃.

Use freshly distilled POCl₃ and

anhydrous DMF (stored over

molecular sieves).

Workflow Visualization
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Step 1: Reagent Prep
DMF + POCl3 @ 0°C

Step 2: Substrate Addition
Add Pyrazole in DMF

Step 3: Reaction
Heat to 80°C for 4-6h

Step 4: Quench
Pour onto Ice/NaOAc

Step 5: Extraction
DCM Wash + Drying

Step 6: Purification
Column Chromatography
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Figure 2: Operational workflow for the synthesis of 1-methyl-4-methoxy-1H-pyrazole-5-

carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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